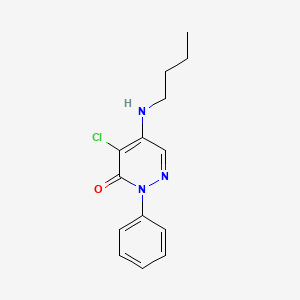
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one, also known as Bucetin, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the pyridazine family of compounds and has been found to possess a variety of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been studied for its potential applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis.
Wirkmechanismus
The exact mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to protect neurons against oxidative stress and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the expression of certain inflammatory cytokines and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess a variety of interesting biochemical and physiological effects. In vitro studies have shown that 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can inhibit the growth of certain tumor cells and induce apoptosis in cancer cells. 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has also been found to possess neuroprotective properties and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one. One area of interest is the development of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one in order to minimize potential toxicity.
Synthesemethoden
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with butylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
Eigenschaften
IUPAC Name |
5-(butylamino)-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAHTXBEAMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
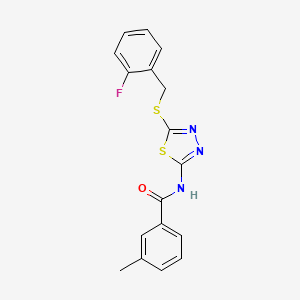
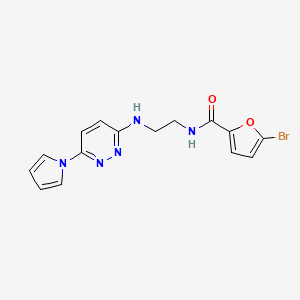
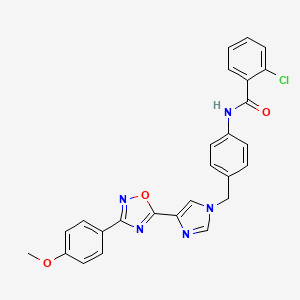
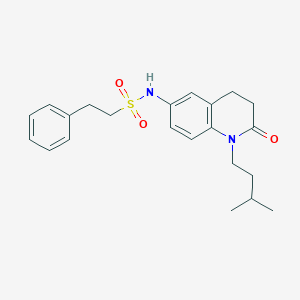

![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
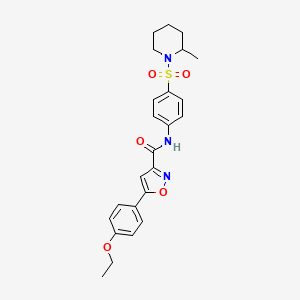
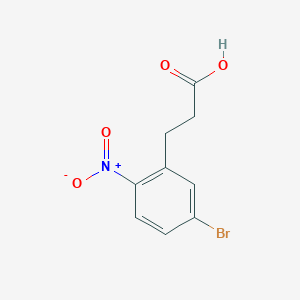
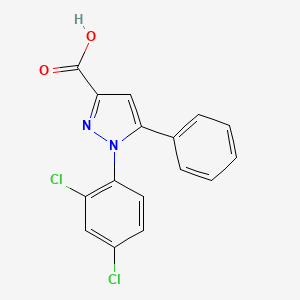
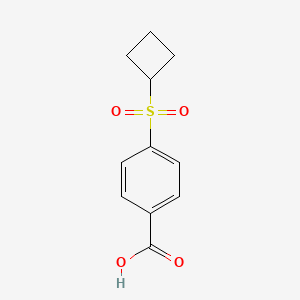
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)